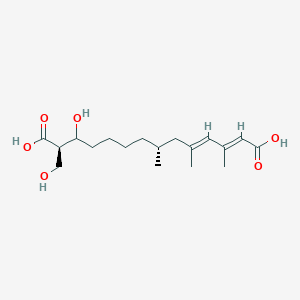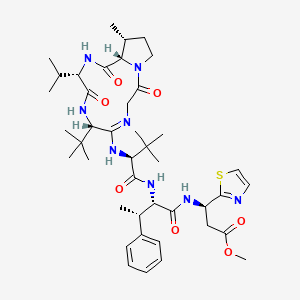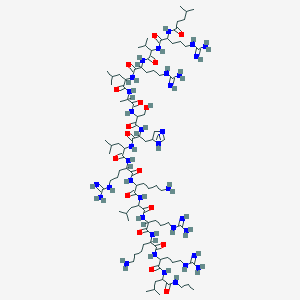![molecular formula C16H21N3O2S B8209608 (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine](/img/structure/B8209608.png)
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
Übersicht
Beschreibung
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine and homopiperazine are often employed in drug design due to their roles as scaffolding and terminal elements, and as water-solubilizing elements in molecules (Meanwell & Loiseleur, 2022).
1-(5-isoquinolinesulfonyl)-homopiperazine is a unique vasodilator that effectively suppresses delayed cerebral vasospasm without significantly altering systemic blood pressure (Ono-Saito, Niki, & Hidaka, 1999).
Isoquinoline sulfonamides, such as the molecule , have been found to inhibit human and murine P2X7R signaling, aiding in the identification of P2Z/P2X7 functional responses in various cell types (Humphreys et al., 1998).
Isoquinoline sulfonamide protein kinase inhibitors have shown to inhibit cytotoxic T lymphocyte-mediated lysis and cellular proliferation, highlighting the integral role of protein kinase C in lymphocyte function (Juszczak & Russell, 1989).
Derivatives of piperazine, such as methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2-dioxide, have shown good acaricidal activity against Tetranychus urticae, a common pest (Suzuki et al., 2021).
Homopiperazine platinum(II) complexes containing substituted disulfide groups have been studied for their crystal structure and potential applications in various fields (Ali et al., 2002).
H1152, a specific inhibitor of Rho kinase, enhances the number of endothelial progenitor cells and induces migration in ex vivo culture of human cord-blood derived EPCs (O et al., 2012).
A one-pot synthesis method for creating certain derivatives has been developed, showing potential for use in scientific research (Qaisi, El-Abadelah, & Voelter, 2004).
Hydroxy H-7, a fluorescent protein kinase C inhibitor, is a valuable tool in tissue experiments due to its competitive inhibition property and fluorescence property (Hagiwara et al., 1988).
The protein kinase C inhibitor H-7 has been shown to inhibit concanavalin A-induced T-lymphocyte activation in a concentration and time-dependent manner (Xu, Fan, & Lee, 1989).
Protein kinase inhibitors H-7 and H-8 significantly reduced the number of lung metastases in Lewis lung carcinoma tumor cells (Blaya, Crespo, Crespo, & Aliño, 1998).
HA-1077 and its analogs, potent Rho-kinase inhibitors, have been shown to reduce intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).
HA1077 effectively antagonizes endothelin-induced contraction of canine basilar arterial strips both in vitro and in vivo (Asano et al., 1990).
Fasudil, a ROCK1/2 inhibitor, has shown potential in inhibiting tumor growth in preclinical models of gastric cancer (Hinsenkamp et al., 2016).
Microbacterium sp. strain BR1 has been found to degrade sulfonamide antibiotics through a novel microbial strategy involving ipso-hydroxylation with subsequent fragmentation, releasing various byproducts (Ricken et al., 2013).
Synthesis methods for compounds like 1-Isoquinolinol and hydroxyfasudil have been developed, offering simpler operation and mild reaction conditions (Chen et al., 2012).
LCAP derivatives, including quinoline- and isoquinoline-sulfonamide derivatives, have exhibited antidepressant-like effects and anxiolytic activity in animal models (Zajdel et al., 2012).
Fasudil, an orally available Rho kinase inhibitor, has been effective in inhibiting tumor progression in animal models and is well tolerated without serious adverse reactions (Ying et al., 2006).
Protein kinase C inhibitors like K252b have been studied for their substrate specificity across various proteins (Boscá, Junco, & Díaz-Guerra, 1990).
Fasudil's sensitivity to structural variations and its activity being affected by the presence of an isoquinolinyl nitrogen and a basic amino group have been explored (Logé et al., 2003).
Eigenschaften
IUPAC Name |
4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDORCFLUJZUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3R,8R,12S,13R,18Z,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B8209536.png)
![(1R,2R,5S,9S,10S,11R,12R,13S,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione](/img/structure/B8209543.png)
![methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B8209548.png)
![[(1S,15S,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B8209556.png)
![4-[(5S)-5-[(2R,3Z,5R,6S,7S,8Z,12Z)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione](/img/structure/B8209560.png)
![[(2R)-1-[(1R)-1-[(1R,5S,7Z,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B8209567.png)
![trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate](/img/structure/B8209575.png)
![(1R,2R,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B8209581.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8209593.png)


